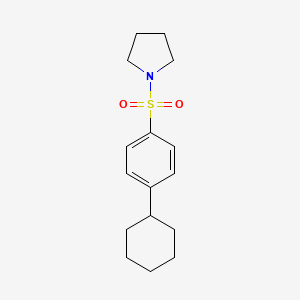![molecular formula C12H14BrN B2974463 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823332-30-4](/img/structure/B2974463.png)
7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a synthetic organic compound characterized by a spirocyclic structure, which includes a cyclobutane ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated isoquinoline derivative with a cyclobutane precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation can be achieved using agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction may involve reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for developing new drugs. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] can be used in the synthesis of specialty chemicals and materials. Its applications may include the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]
- 7-bromo-1,2,3,4-tetrahydroisoquinoline
- 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] stands out due to its specific spirocyclic structure and the position of the bromine atom
Properties
IUPAC Name |
7-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-3-2-9-4-7-14-12(5-1-6-12)11(9)8-10/h2-3,8,14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAFQFOHQESHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2974383.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)

![N-(2-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2974392.png)



![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)
![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)
![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)
